2-Chloro-5-(trifluoromethyl)-3-pyridineethanol
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Overview
Description
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring, along with an ethan-1-ol moiety. This compound is known for its chemical stability and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-ol typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Amines or thiol-substituted pyridines.
Scientific Research Applications
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, making it a potent compound in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-bromo-5-(trifluoromethyl)pyridine
- 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to the presence of the ethan-1-ol moiety, which imparts different chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C8H7ClF3NO |
---|---|
Molecular Weight |
225.59 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H7ClF3NO/c9-7-5(1-2-14)3-6(4-13-7)8(10,11)12/h3-4,14H,1-2H2 |
InChI Key |
HVAPOLVPBSTWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCO)Cl)C(F)(F)F |
Origin of Product |
United States |
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